(5-Bromothiophen-2-yl)(4-phenylpiperazin-1-yl)methanone
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Overview
Description
(5-Bromothiophen-2-yl)(4-phenylpiperazin-1-yl)methanone: is a chemical compound that belongs to the class of piperazines and thiophenes
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromothiophen-2-yl)(4-phenylpiperazin-1-yl)methanone typically involves the following steps:
Bromination of Thiophene: Thiophene is brominated using bromine or a brominating agent to obtain 5-bromothiophene.
Formation of Phenylpiperazine: Phenylpiperazine is synthesized by reacting phenylamine with piperazine under appropriate conditions.
Coupling Reaction: The 5-bromothiophene is then coupled with phenylpiperazine in the presence of a coupling agent such as a base or a catalyst to form this compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (5-Bromothiophen-2-yl)(4-phenylpiperazin-1-yl)methanone can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced to form various reduced products, depending on the reducing agents and conditions used.
Substitution: The bromine atom in the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of the thiophene and piperazine moieties.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.
Material Science: It can be incorporated into polymers and materials for enhanced properties.
Biology and Medicine:
Pharmacology: The compound may exhibit potential pharmacological activities, making it a candidate for drug development.
Biological Studies: It can be used in studies to understand its interactions with biological targets.
Industry:
Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Material Manufacturing: It can be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (5-Bromothiophen-2-yl)(4-phenylpiperazin-1-yl)methanone involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The bromothiophene and phenylpiperazine moieties contribute to its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating specific targets, leading to its observed effects.
Comparison with Similar Compounds
- (5-Chlorothiophen-2-yl)(4-phenylpiperazin-1-yl)methanone
- (5-Fluorothiophen-2-yl)(4-phenylpiperazin-1-yl)methanone
- (5-Iodothiophen-2-yl)(4-phenylpiperazin-1-yl)methanone
Uniqueness:
- Bromine Substitution: The presence of a bromine atom in the thiophene ring distinguishes it from other halogen-substituted analogs.
- Chemical Properties: The bromine atom imparts unique electronic and steric properties, influencing its reactivity and interactions.
- Potential Applications: The specific combination of bromothiophene and phenylpiperazine moieties may offer distinct advantages in certain applications compared to its analogs.
Properties
IUPAC Name |
(5-bromothiophen-2-yl)-(4-phenylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2OS/c16-14-7-6-13(20-14)15(19)18-10-8-17(9-11-18)12-4-2-1-3-5-12/h1-7H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEFSLMPHJGQQGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=C(S3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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